molecular formula C14H28 B097902 2-Methyl-1-tridecene CAS No. 18094-01-4

2-Methyl-1-tridecene

Cat. No.: B097902
CAS No.: 18094-01-4
M. Wt: 196.37 g/mol
InChI Key: VNBHQOHLCULRDN-UHFFFAOYSA-N
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Description

2-Methyl-1-tridecene is an organic compound with the molecular formula C₁₄H₂₈. It is a member of the alkene family, characterized by the presence of a double bond between two carbon atoms. This compound is also known as 1-Tridecene, 2-methyl- and has a molecular weight of 196.3721 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1-tridecene can be synthesized through various methods, including the oligomerization of ethylene and the subsequent isomerization of the resulting higher alkenes. The reaction conditions typically involve the use of catalysts such as zeolites or transition metal complexes to facilitate the isomerization process .

Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene followed by selective hydrogenation and isomerization. The process involves high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-tridecene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Alcohols, aldehydes, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Substituted alkenes.

Scientific Research Applications

2-Methyl-1-tridecene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-tridecene involves its interaction with various molecular targets and pathways. In oxidation reactions, it forms reactive intermediates that can further react to form alcohols, aldehydes, or carboxylic acids. In reduction reactions, the double bond is hydrogenated to form the corresponding alkane. The specific pathways and molecular targets depend on the type of reaction and the conditions employed .

Comparison with Similar Compounds

  • 1-Tridecene
  • 2-Methyl-1-dodecene
  • 2-Methyl-1-tetradecene

Comparison: 2-Methyl-1-tridecene is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to 1-Tridecene, it has a methyl group at the second carbon, which affects its reactivity and the types of reactions it can undergo. Similarly, 2-Methyl-1-dodecene and 2-Methyl-1-tetradecene have different chain lengths, which influence their physical and chemical properties .

Properties

IUPAC Name

2-methyltridec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28/c1-4-5-6-7-8-9-10-11-12-13-14(2)3/h2,4-13H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBHQOHLCULRDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171040
Record name 2-Methyl-1-tridecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18094-01-4
Record name 2-Methyl-1-tridecene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018094014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1-tridecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the chemical structure of 2-methyl-1-tridecene influence its reactivity with atmospheric oxidants like OH radicals and NO3 radicals?

A1: this compound, a branched alkene, exhibits enhanced reactivity towards atmospheric oxidants compared to linear alkenes. [, , ] This is primarily attributed to two factors:

  1. Increased C-H bond strength: The methyl branch increases the electron density around the double bond, making it more susceptible to attack by electrophilic radicals like OH and NO3. []
  2. Steric hindrance: The branched structure can hinder the approach of the oxidant, leading to a preference for hydrogen abstraction from the alkyl chain instead of addition to the double bond. []

Q2: How does the carbon chain length of alkenes affect their reaction rates with ozone (O3)?

A2: Research indicates a complex relationship between alkene carbon chain length and reaction rates with ozone. While shorter chain 1-alkenes show a gradual increase in reaction rate with increasing carbon number, this trend plateaus around C10. [] For 2-methyl-1-alkenes, the plateau occurs around C12. []

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